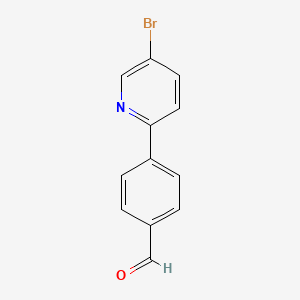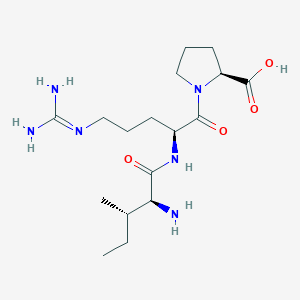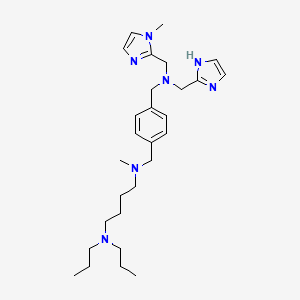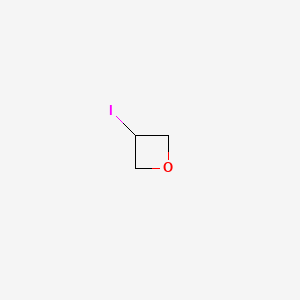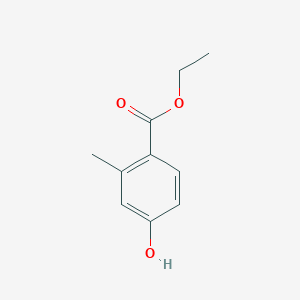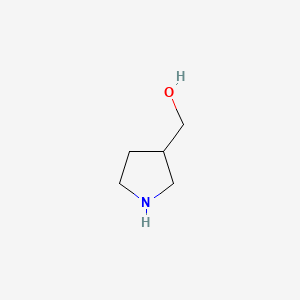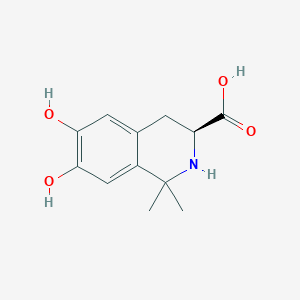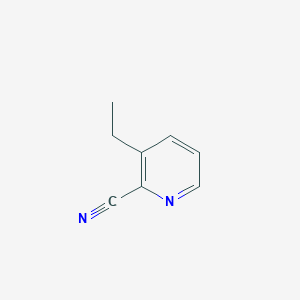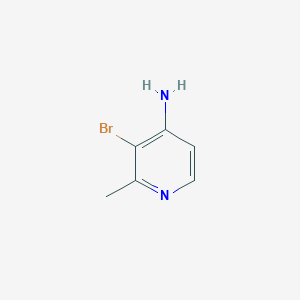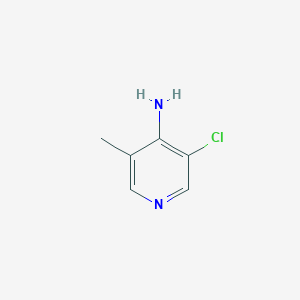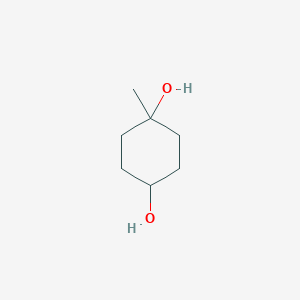
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate
Descripción general
Descripción
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is a chemical compound that belongs to the family of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). This particular carbamate is characterized by a tert-butyl group attached to the nitrogen atom of the carbamate functional group and a 4-chlorobut-2-yn-1-yl group attached to the carbonyl carbon atom. Carbamates like this are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through multiple synthetic routes. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process that includes esterification, Boc protection, and Corey-Fuchs reaction, achieving an overall yield of 30-41% . These methods demonstrate the versatility of tert-butyl carbamates in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, with the presence of various functional groups influencing the overall molecular geometry. For example, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a related compound, shows strong interactions between the sulfonyl group and the thiadiazole ring, indicating the influence of substituents on the molecular structure . Additionally, isomorphous crystal structures of tert-butyl carbamates have been studied, revealing simultaneous hydrogen and halogen bonds involving the carbonyl group .
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also undergo chiral inversion via Boc-involved neighboring group participation mediated by thionyl chloride . Furthermore, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder in the presence of different electrophiles leads to functionalized carbamates, which upon hydrolysis can yield corresponding amino alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups typically increases steric bulk, affecting the compound's reactivity and solubility. The carbamate group itself is known for its moderate stability, which allows for selective deprotection under controlled conditions. The halogenated alkynyl side chains, such as in tert-butyl (4-chlorobut-2-yn-1-yl)carbamate, can participate in additional chemical reactions, such as halogenation or coupling reactions, which are useful in further synthetic applications.
Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions
- Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is part of an isostructural family of compounds, showing bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving carbonyl groups in their crystal structures (Baillargeon et al., 2017).
Synthesis and Derivatives
- It serves as an intermediate in synthesizing natural products with cytotoxic activity against human carcinoma cell lines, like jaspine B, through multi-step processes involving esterification and protection reactions (Tang et al., 2014).
Chemical Reactions and Transformations
- In a study, tert-butyl N-(chloromethyl)-N-methyl carbamate was used with lithium powder and different electrophiles, showcasing its utility in forming functionalized carbamates and subsequent transformation into 1,2-diols (Ortiz et al., 1999).
- Another research illustrated the use of tert-butyl carbamate derivatives in metalation and alkylation reactions between silicon and nitrogen, highlighting its versatility in preparing α-functionalized α-amino silanes (Sieburth et al., 1996).
Catalysis and Synthesis
- A study showcased the rhodium-catalyzed enantioselective addition of arylboronic acids to tert-butyl carbamate derivatives, underscoring its role in asymmetric synthesis (Storgaard & Ellman, 2009).
- The compound was also used in thionyl chloride-mediated syntheses, demonstrating its potential in high-yielding and cost-efficient preparation methods (Li et al., 2015).
Intermediates in Synthesis of Biologically Active Compounds
- Tert-butyl carbamate derivatives are important intermediates in the synthesis of various biologically active compounds, including potent β-secretase inhibitors, showcasing their relevance in medicinal chemistry (Ghosh et al., 2017).
Propiedades
IUPAC Name |
tert-butyl N-(4-chlorobut-2-ynyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h6-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQYBAASQSUZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561677 | |
| Record name | tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate | |
CAS RN |
77369-60-9 | |
| Record name | tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

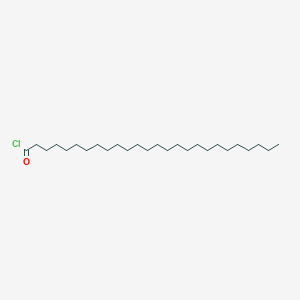
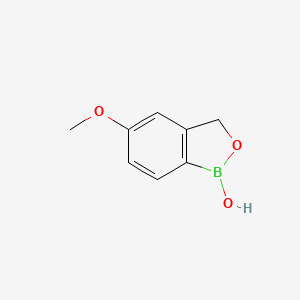
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)
